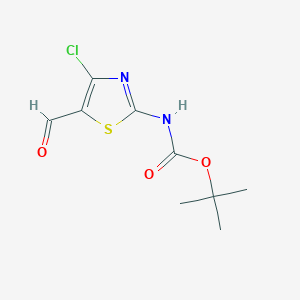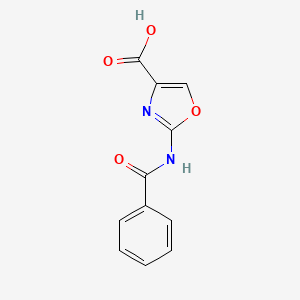
2-Benzamido-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
“2-Benzamido-1,3-oxazole-4-carboxylic acid” is a chemical compound that falls under the category of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 2-oxazoline rings, which are common in oxazole derivatives, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules .
Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Applications De Recherche Scientifique
1. Anticancer Activity
- Summary of Application : Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area. Many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .
- Methods of Application : Various research groups have designed and developed many novel compounds with benzoxazole as their backbone and checked their anticancer activity .
- Results or Outcomes : Different research groups have done much progress in designing compounds with benzoxazole, synthesizing them, and collecting anticancer activity data of those against various human cancer cell lines .
2. Antibacterial Potential
- Summary of Application : Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial potential .
- Methods of Application : A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .
- Results or Outcomes : The synthesized compounds were tested against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
3. Synthesis of Oxazoles
- Summary of Application : Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
- Methods of Application : A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
- Results or Outcomes : This method has been used for the synthesis of various derivatives of oxazoles .
4. Antimicrobial Potential
- Summary of Application : A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .
- Methods of Application : The synthesized compounds were tested against S. aureus, E. coli, P. aeruginosa and C. albicans . Ampicillin and streptomycin (10 and 25 µg/ml) were used as reference drugs for antibacterial activity and fluconazole, ketaconazole and clotrimazole (10, 20 and 30 µg/ml) were used for antifungal activity .
- Results or Outcomes : The results of these tests are not specified in the source .
5. Synthesis of Oxazolines
- Summary of Application : A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .
- Methods of Application : The condensation of acids with amino alcohols in refluxing xylene led to the oxazoline product . Maximum yield was observed when 3-nitrophenylboronic acid was used as a catalyst for dehydration .
- Results or Outcomes : This method has been used for the synthesis of various derivatives of oxazolines .
6. Anti-Inflammatory Activity
- Summary of Application : Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including anti-inflammatory activities .
- Methods of Application : Various oxazole derivatives were synthesized and tested for their anti-inflammatory potential .
- Results or Outcomes : The results of these tests are not specified in the source .
Orientations Futures
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions of “2-Benzamido-1,3-oxazole-4-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
2-benzamido-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUMGQTZWOQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzamido-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)
![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
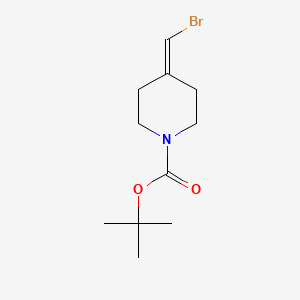
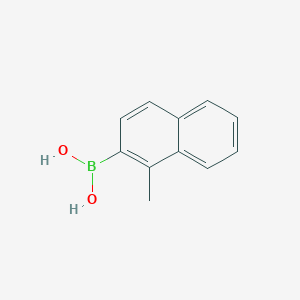
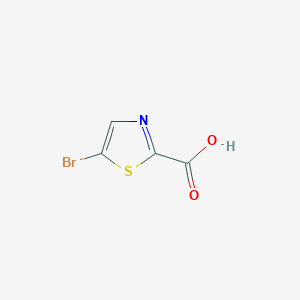
![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)
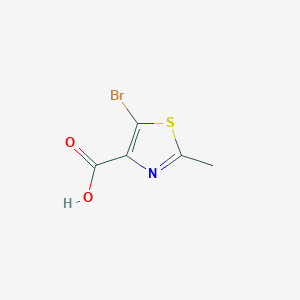

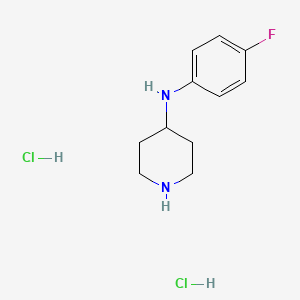
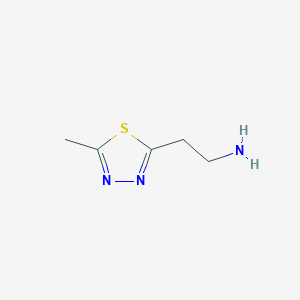
![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
